molecular formula C12H7BrF3NO B1381360 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine CAS No. 1449578-59-9

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B1381360
CAS No.: 1449578-59-9
M. Wt: 318.09 g/mol
InChI Key: APJTXCCSMVMUOQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethoxy group at the 3-position of the phenyl ring attached to the 2-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-chloropyridine with 3-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde

Comparison: Compared to similar compounds, 5-Bromo-2-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and enhanced lipophilicity, which can be advantageous in drug design and development .

Properties

IUPAC Name

5-bromo-2-[3-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-9-4-5-11(17-7-9)8-2-1-3-10(6-8)18-12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJTXCCSMVMUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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